molecular formula C5H8ClN3S B2559745 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine CAS No. 32577-97-2

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2559745
CAS No.: 32577-97-2
M. Wt: 177.65
InChI Key: UUINIJPFNXSOQK-UHFFFAOYSA-N
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Description

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group attached to the thiadiazole ring, along with N,N-dimethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable carbonyl compound, such as formic acid or formaldehyde, under acidic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions.

    N,N-Dimethylation: The final step involves the introduction of the N,N-dimethylamine group. This can be accomplished by reacting the intermediate compound with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or secondary amines can be formed.

    Oxidation Products: Sulfoxides or sulfones are typical products of oxidation reactions.

    Cyclization Products: Formation of fused heterocyclic compounds can occur through cyclization reactions.

Scientific Research Applications

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of antimicrobial, antifungal, or anticancer drugs.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties. Thiadiazole derivatives are known for their applications in organic electronics and photovoltaics.

    Chemical Biology: The compound can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-1,2,4-thiadiazole: Lacks the N,N-dimethylamine group, which may affect its reactivity and biological activity.

    N,N-dimethyl-1,2,4-thiadiazol-5-amine: Lacks the chloromethyl group, which may influence its chemical properties and applications.

    3-(methylthio)-N,N-dimethyl-1,2,4-thiadiazol-5-amine:

Uniqueness

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both the chloromethyl and N,N-dimethylamine groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3S/c1-9(2)5-7-4(3-6)8-10-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUINIJPFNXSOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of dimethylamine in ethanol (0.5 ml×33%) was added to a stirred suspension of 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole (540 mg) (J. Goerdeler, Chem. Ber. 1957, 90, p 182 or ICI EP 0006679) and potassium carbonate (1.0 g) in methanol. The solution was stirred at room temperature for three hours, and then the solvent removed under reduced pressure. The residue was taken up in ethyl acetate (40 ml), washed with water (20 ml) and brine (20 ml). The organic layers were dried (MgSO4), filtered and the solvent removed to afford a yellow gum. Flash chromatography using 10% ethyl acetate in hexane as eluent, afforded the product as a yellow oil (330 mg). 1H NMR (360 MHz, CDCl3) d 3.15 (6H, s, N(CH3)2), 4.51 (2H, s, Cl--CH2); MS (CI+) m/z 178 ((M+1)+, 95%).
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